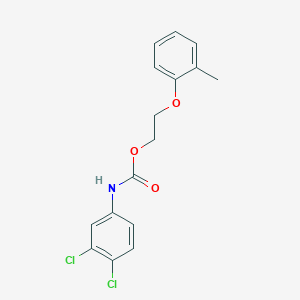

2-(2-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of pest control. This compound is commonly referred to as 'BPMC' and belongs to the class of carbamate insecticides. BPMC has been found to be effective against a wide range of pests, including insects, mites, and nematodes.

Mecanismo De Acción

BPMC exerts its insecticidal activity by inhibiting the activity of acetylcholinesterase (AChE), an enzyme that is essential for the proper functioning of the nervous system. BPMC binds irreversibly to the active site of AChE, preventing the breakdown of acetylcholine (ACh), a neurotransmitter that is responsible for transmitting nerve impulses. This results in the accumulation of ACh in the synaptic cleft, leading to overstimulation of the nervous system and ultimately causing paralysis and death of the pest.

Biochemical and Physiological Effects

BPMC has been found to have minimal toxicity to mammals and birds, making it a safer alternative to other insecticides. However, BPMC can have toxic effects on non-target organisms, such as bees and aquatic organisms. BPMC has been found to be moderately toxic to bees, with a LD50 of 0.1-1.0 μg/bee. In aquatic environments, BPMC can persist for several weeks and can have toxic effects on aquatic organisms, such as fish and crustaceans.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BPMC has several advantages for use in lab experiments. It is easy to synthesize and has high purity, making it suitable for use in bioassays. BPMC is also effective against a wide range of pests, making it a versatile tool for studying pest control. However, BPMC has some limitations for use in lab experiments. It can have toxic effects on non-target organisms, which can complicate the interpretation of results. In addition, BPMC can be expensive to produce, which can limit its use in large-scale experiments.

Direcciones Futuras

There are several future directions for research on BPMC. One area of research is the development of new formulations of BPMC that are more environmentally friendly and have lower toxicity to non-target organisms. Another area of research is the study of the mechanism of resistance to BPMC in pests. Understanding the mechanisms of resistance can help to develop new strategies for pest control. Finally, research on the use of BPMC in combination with other insecticides or biological control agents can help to develop integrated pest management strategies that are more effective and sustainable.

Métodos De Síntesis

The synthesis of BPMC involves the reaction of 3,4-dichloroaniline with 2-(2-methylphenoxy)ethanol in the presence of a carbonyldiimidazole (CDI) catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently treated with methyl chloroformate to yield BPMC. This synthesis method has been optimized to yield high purity BPMC, which is essential for its use in scientific research.

Aplicaciones Científicas De Investigación

BPMC has been extensively studied for its potential applications in pest control. It has been found to be effective against a wide range of pests, including insects, mites, and nematodes. BPMC has been used in agricultural settings to control pests that damage crops, such as mites and leafhoppers. In addition, BPMC has been used in public health settings to control disease-carrying insects, such as mosquitoes. BPMC has also been studied for its potential use in veterinary medicine to control parasites in livestock.

Propiedades

IUPAC Name |

2-(2-methylphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO3/c1-11-4-2-3-5-15(11)21-8-9-22-16(20)19-12-6-7-13(17)14(18)10-12/h2-7,10H,8-9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGDKGYVJQJCNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B5195401.png)

![methyl 5-methyl-7-(3-methyl-2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5195403.png)

![5,5'-dimethyl-1-[(4-methylphenyl)sulfonyl]-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine](/img/structure/B5195415.png)

![N-(2,6-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5195422.png)

![N-(2-chloro-3-pyridinyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5195437.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5195461.png)

![1-methyl-3-({methyl[(1-propyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5195468.png)

![1-(3,4-dimethylphenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5195473.png)

![2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5195489.png)

![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5195496.png)

![N-ethyl-N-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5195500.png)